UR-144 N-5-hydroxypentyl

説明

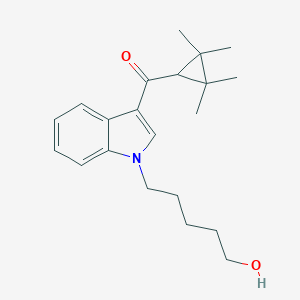

Structure

3D Structure

特性

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBYMXUEMOBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024750 | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-95-0 | |

| Record name | UR-144 N-5-hydroxypentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-5-HYDROXYPENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Structure, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UR-144 N-5-hydroxypentyl, a principal Phase I metabolite of the synthetic cannabinoid UR-144. As the parent compound, UR-144, was designed as a selective agonist for the peripheral cannabinoid receptor (CB2), understanding the chemical structure and pharmacological activity of its metabolites is critical for forensic identification, clinical toxicology, and the broader study of synthetic cannabinoid pharmacology. This document details the chemical identity, metabolic generation, receptor interaction profile, and analytical methodologies pertinent to UR-144 N-5-hydroxypentyl, offering a consolidated resource for the scientific community.

Introduction: The Significance of Metabolite Profiling in Synthetic Cannabinoids

The landscape of new psychoactive substances (NPS) is characterized by the rapid emergence of synthetic cannabinoids designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) was developed by Abbott Laboratories and acts as a potent and selective agonist for the CB2 receptor.[1][2] However, in forensic and clinical settings, the parent compound is often detected at low concentrations or is entirely absent in biological samples.[3][4] Instead, its metabolic byproducts are the primary targets for analysis.

UR-144 N-5-hydroxypentyl is a major Phase I metabolite, formed through hydroxylation of the N-pentyl chain.[5][6] The presence and activity of this metabolite are of paramount importance for several reasons:

-

Biomarker for Consumption: It serves as a reliable urinary biomarker to confirm exposure to UR-144.[3][5]

-

Pharmacological Activity: Metabolites of synthetic cannabinoids are not always inert; many retain significant, and sometimes enhanced, pharmacological activity compared to the parent drug.[7][8]

-

Analytical Reference: A thorough understanding of its structure is essential for the synthesis of analytical reference standards and the development of robust detection methods.[5]

This guide synthesizes the current knowledge on UR-144 N-5-hydroxypentyl to provide an authoritative technical resource.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of UR-144 N-5-hydroxypentyl are crucial for its synthesis, purification, and analytical detection.

| Property | Value | Source |

| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | [9] |

| Synonym(s) | XLR11 N-(5-hydroxypentyl) metabolite | [5] |

| CAS Number | 895155-95-0 | [5][9] |

| Molecular Formula | C₂₁H₂₉NO₂ | [5][9] |

| Molecular Weight | 327.5 g/mol | [5][9] |

Chemical Structure

The structure of UR-144 N-5-hydroxypentyl retains the core indole and tetramethylcyclopropyl methanone moieties of its parent compound. The key modification is the addition of a hydroxyl group at the terminal (omega) position of the N-alkyl pentyl chain.

Caption: 2D structure of UR-144 N-5-hydroxypentyl.

Metabolic Pathway and Synthesis

UR-144 N-5-hydroxypentyl is not typically synthesized as a primary target but is rather the product of in vivo metabolism of the parent UR-144.

Metabolic Generation

The formation of this metabolite is a classic example of Phase I xenobiotic metabolism. The hydroxylation of the N-pentyl chain is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[10] Studies on similar synthetic cannabinoids suggest that isoforms like CYP2C9 and CYP3A4 are likely involved.[10] This hydroxylation at the terminal (ω) position is a common metabolic pathway for synthetic cannabinoids with N-alkyl chains.[6][11] Following this initial hydroxylation, the metabolite can undergo further Phase II metabolism, such as glucuronidation, to form UR-144 N-(5-hydroxypentyl) β-D-glucuronide, which increases its water solubility and facilitates renal excretion.[12]

Caption: Metabolic pathway of UR-144 to its hydroxylated and glucuronidated metabolites.

Pharmacology and Mechanism of Action

While the parent UR-144 is noted for its high selectivity for the CB2 receptor over the CB1 receptor (with a Ki of 1.8 nM for CB2 and 150 nM for CB1), its metabolites can exhibit different pharmacological profiles.[1][2][5]

Cannabinoid Receptor Activity

Research has shown that the N-5-hydroxypentyl metabolite of UR-144 is not only active but is particularly potent at the CB2 receptor.[7][8] One study found it to be more potent than the parent compound at the CB2 receptor.[7][8] This finding is significant as it suggests that the metabolic process does not deactivate the drug but rather modulates its activity, potentially contributing to the overall pharmacological and toxicological effects observed after consumption of UR-144.[7][8]

The table below summarizes the functional activity (EC₅₀ values) of UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors. A lower EC₅₀ value indicates higher potency.

| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) | Receptor Potency Preference |

| UR-144 (Parent) | 8.5 | 3.6 | CB2 |

| UR-144 N-5-hydroxypentyl | 273 | 0.62 | CB2 (Strongly) |

| Data sourced from a bioassay characterization study.[7][8] |

Expert Interpretation: The dramatic increase in potency at the CB2 receptor for the N-5-hydroxypentyl metabolite (EC₅₀ of 0.62 ng/mL) compared to the parent compound (EC₅₀ of 3.6 ng/mL) is a critical finding.[7][8] It demonstrates that metabolism significantly enhances the compound's activity at its target receptor. Conversely, the potency at the CB1 receptor, which is associated with the psychoactive effects of cannabinoids, is substantially decreased for the metabolite.[7][8] This suggests that the N-5-hydroxypentyl metabolite likely contributes more to the peripheral effects mediated by CB2 receptors than to the central psychoactive effects.

Analytical Methodologies

The detection and quantification of UR-144 N-5-hydroxypentyl in biological matrices is a cornerstone of forensic toxicology and clinical drug monitoring. Due to its low concentrations and the complexity of matrices like urine and blood, highly sensitive and specific methods are required.

Recommended Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of synthetic cannabinoid metabolites.[3] This technique offers superior selectivity and sensitivity compared to immunoassay screening methods and can distinguish between structurally similar metabolites.

Causality of Method Choice:

-

Chromatography (LC): The liquid chromatography step is essential for separating the target analyte from endogenous matrix components and other drug metabolites. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used to achieve this separation based on polarity.[13]

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry provides two levels of mass filtering. The first stage (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺, of the analyte), and the second stage (Q3) detects specific fragment ions produced after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low limits of detection (LOD).[3]

Sample Preparation and Analytical Workflow

A robust analytical method begins with effective sample preparation to extract the analyte and remove interferences.

Caption: General workflow for the analysis of UR-144 N-5-hydroxypentyl in urine.

Detailed Protocol: Urinary Analysis by LC-MS/MS

The following is a representative protocol synthesized from established methodologies for the quantification of UR-144 N-5-hydroxypentyl in human urine.

1. Sample Pre-treatment (Hydrolysis):

- To a 0.5 mL urine sample, add an internal standard (e.g., UR-144-d5 N-5-hydroxypentyl metabolite).

- Add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase enzyme.

- Vortex and incubate at 60°C for 1-2 hours. This step is crucial as it cleaves the glucuronide conjugate, converting the Phase II metabolite back to UR-144 N-5-hydroxypentyl, thereby measuring the total concentration.

2. Solid-Phase Extraction (SPE):

- Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

- Load the hydrolyzed sample onto the SPE cartridge.

- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

- Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

3. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to ensure separation.

- Ionization: Electrospray Ionization, Positive Mode (ESI+).

- MRM Transitions: Monitor at least two transitions for the analyte for confident identification and quantification (one for quantification, one for qualification).

- Precursor Ion (Q1): m/z 328.2 (corresponding to [M+H]⁺)

- Product Ions (Q3): Specific fragment ions (e.g., m/z 144.1, m/z 214.1) would be determined by direct infusion of a standard.

4. Quantification:

- A calibration curve is constructed using fortified drug-free urine samples with known concentrations of the analyte.

- The concentration in unknown samples is determined by comparing the analyte-to-internal-standard peak area ratio against the calibration curve.[3][4]

Conclusion

UR-144 N-5-hydroxypentyl is a critical analyte for understanding the pharmacology and toxicology of its parent compound, UR-144. Its chemical structure, defined by the terminal hydroxylation of the N-pentyl chain, results in a molecule with significantly enhanced potency at the CB2 receptor. This underscores the necessity of metabolite-specific analysis in both research and applied toxicology. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for its reliable detection. Continued research into the activities of this and other synthetic cannabinoid metabolites is essential for keeping pace with the evolving landscape of designer drugs.

References

-

Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite-d5.

-

Cayman Chemical. UR-144 N-(5-hydroxypentyl) β-D-Glucuronide.

-

Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite.

-

Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.

-

Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.

-

OPUS at UTS. Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.

-

Wikipedia. UR-144.

-

DEA Diversion Control Division. UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144).

-

PubChem. UR-144 N-5-hydroxypentyl.

-

Taylor & Francis Online. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.

-

ResearchGate. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.

-

Wikipedia. Synthetic drug.

-

Cayman Chemical. UR-144 (KM-X1, CAS Number: 1199943-44-6).

-

Annex Publishers. Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.

-

Global Substance Registration System. UR-144.

-

LCGC International. The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring.

-

United Nations Office on Drugs and Crime. Substance Details UR-144.

-

PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users.

-

ECDD Repository. UR-144 Critical Review Report.

-

PubMed. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice.

-

ResearchGate. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF.

-

ResearchGate. Binding affinity and potency and efficacy for stimulation of GTPγ[ 35... | Download Table.

-

ACS Publications. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. /acs.jmedchem.2c01334)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. UR-144 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 7. marshall.edu [marshall.edu]

- 8. marshall.edu [marshall.edu]

- 9. UR-144 N-5-hydroxypentyl | C21H29NO2 | CID 11515395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthetic drug - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to UR-144 N-5-hydroxypentyl

This guide provides a comprehensive technical overview of UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, pharmacology, metabolism, and analytical detection of this significant compound.

Introduction: The Emergence of a Key Metabolite

UR-144, a potent synthetic cannabinoid, has been a compound of interest in both forensic and pharmacological research. Upon human consumption, UR-144 undergoes extensive metabolism, leading to the formation of various derivatives. Among these, UR-144 N-5-hydroxypentyl has been identified as a major metabolite, often detected in higher concentrations in biological samples than the parent compound.[1] Understanding the properties and activity of this metabolite is crucial for accurate toxicological assessment and for exploring the broader pharmacological landscape of synthetic cannabinoids. This guide will provide an in-depth exploration of UR-144 N-5-hydroxypentyl, from its fundamental chemical properties to its interaction with cannabinoid receptors and the methodologies for its detection.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of UR-144 and its N-5-hydroxypentyl Metabolite

| Property | UR-144 | UR-144 N-5-hydroxypentyl |

| IUPAC Name | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | (1-(5-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| Chemical Formula | C₂₁H₂₉NO | C₂₁H₂₉NO₂ |

| Molar Mass | 311.47 g/mol [2] | 327.47 g/mol |

| Structure | Inferred from parent compound | Inferred from parent compound |

Pharmacology and Mechanism of Action

UR-144 and its metabolites exert their effects through interaction with the cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is associated with the psychoactive effects of cannabinoids. The CB2 receptor is primarily located in the peripheral nervous system and immune cells.[3]

Research has shown that the N-5-hydroxypentyl metabolite of UR-144 exhibits a distinct pharmacological profile compared to its parent compound. Notably, the metabolite demonstrates greater potency at the CB2 receptor.[3] This enhanced affinity for the CB2 receptor is a critical consideration in understanding the overall physiological and toxicological effects following UR-144 administration.

Table 2: Cannabinoid Receptor Activity of UR-144 and its N-5-hydroxypentyl Metabolite

| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) |

| UR-144 | 8.5[3] | 3.6[3] |

| UR-144 N-5-hydroxypentyl | 273[3] | 0.62[3] |

The following diagram illustrates the general signaling pathway of cannabinoid receptors upon agonist binding.

Caption: Cannabinoid receptor signaling pathway.

Metabolic Fate of UR-144

The biotransformation of UR-144 is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves hydroxylation of the N-pentyl side chain, leading to the formation of various hydroxylated metabolites, including the prominent N-5-hydroxypentyl derivative.[4] Further oxidation can lead to the formation of a pentanoic acid metabolite.[3][4]

The diagram below outlines the metabolic transformation of UR-144 to its N-5-hydroxypentyl metabolite.

Caption: Metabolic conversion of UR-144.

Analytical Methodology for the Detection of UR-144 N-5-hydroxypentyl

The detection and quantification of UR-144 and its metabolites in biological matrices are essential for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.[1][5]

Experimental Protocol: LC-MS/MS Analysis of UR-144 N-5-hydroxypentyl in Urine

This protocol provides a general framework for the analysis of UR-144 N-5-hydroxypentyl in urine samples.

1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)

-

To 1 mL of urine, add an internal standard.

-

Add β-glucuronidase to hydrolyze any conjugated metabolites.

-

Incubate the mixture.

-

Adjust the pH of the sample to acidic conditions (e.g., with acetic acid).[5]

-

Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of 1-chlorobutane and isopropanol).[5]

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 reverse-phase column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Monitor for specific precursor-to-product ion transitions for UR-144 N-5-hydroxypentyl and the internal standard.

Table 3: Exemplary LC-MS/MS Parameters

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | ESI+ |

| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL[1] |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[1] |

The following diagram illustrates the analytical workflow for the detection of UR-144 N-5-hydroxypentyl.

Caption: Workflow for metabolite detection.

Toxicology and Biological Effects

The parent compound, UR-144, is known to produce cannabinoid-like effects, including psychoactivity.[6] Given that UR-144 N-5-hydroxypentyl is a major and potent metabolite, it is expected to contribute significantly to the overall toxicological profile of UR-144. The high potency of the metabolite at the CB2 receptor suggests that it may have pronounced effects on the immune system and peripheral tissues. However, detailed toxicological studies specifically on the N-5-hydroxypentyl metabolite are limited.

Legal Status

The legal status of UR-144 is regulated in many countries. For instance, it is a Schedule I controlled substance in the United States.[5] Due to analogue legislation in many jurisdictions, its metabolites, including UR-144 N-5-hydroxypentyl, are also likely to be considered controlled substances. Researchers should consult their local regulations before possessing or handling this compound.

Conclusion

UR-144 N-5-hydroxypentyl is a crucial metabolite to consider in the study of the synthetic cannabinoid UR-144. Its distinct pharmacological profile, particularly its high potency at the CB2 receptor, underscores the importance of metabolite analysis in understanding the complete effects of the parent compound. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this significant metabolite in biological samples. As the landscape of synthetic cannabinoids continues to evolve, a thorough understanding of their metabolic pathways and the activity of their metabolites remains a critical area of research.

References

-

Longe, K., Cadwallader, A. B., Wallace-Duckworth, D., & Staton, P. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Retrieved from [Link]

-

Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

-

Wikipedia. (n.d.). UR-144. Retrieved from [Link]

-

Borg, D., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 614-623. Retrieved from [Link]

-

Kevin, R. C., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic Toxicology, 35(2), 295-310. Retrieved from [Link]

-

Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies, 1-9. Retrieved from [Link]

-

DEA Diversion Control Division. (2020, March). UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144). Retrieved from [Link]

Sources

An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Physicochemical Properties, Metabolism, and Analytical Detection

This technical guide provides a comprehensive overview of UR-144 N-5-hydroxypentyl, a primary metabolite of the synthetic cannabinoid UR-144. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, and detailed analytical protocols for the detection and quantification of this critical analyte.

Introduction: The Significance of UR-144 and its Metabolites

UR-144, ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), is a synthetic cannabinoid developed by Abbott Laboratories.[1] It functions as a potent and selective full agonist of the peripheral cannabinoid receptor 2 (CB2), with a significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[1] This selectivity has made UR-144 a valuable research tool for investigating the therapeutic potential of CB2 receptor modulation, which is implicated in immune responses and inflammatory processes.[2]

However, UR-144 has also been widely detected in illicit herbal blends, leading to its classification as a controlled substance in many countries.[1] Understanding the metabolism of UR-144 is paramount for forensic analysis, clinical toxicology, and for comprehending its pharmacological and toxicological profile. Following administration, UR-144 undergoes extensive phase I metabolism, with hydroxylation of the N-pentyl chain being a major pathway. This process results in the formation of UR-144 N-5-hydroxypentyl, a key urinary biomarker for confirming UR-144 exposure.[3]

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of UR-144 N-5-hydroxypentyl is essential for the development of analytical methods and for interpreting its pharmacokinetic behavior. The addition of a hydroxyl group to the parent compound, UR-144, significantly alters its polarity and, consequently, its solubility and chromatographic retention.

| Property | UR-144 (Parent Compound) | UR-144 N-5-hydroxypentyl (Metabolite) |

| Molecular Formula | C₂₁H₂₉NO | C₂₁H₂₉NO₂ |

| Molecular Weight | 311.47 g/mol | 327.5 g/mol |

| Formal Name | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | -methanone |

| CAS Number | 1199943-44-6 | 895155-95-0 |

Metabolic Pathway and Pharmacological Activity

The metabolic conversion of UR-144 to its hydroxylated metabolites is a critical step in its biotransformation and elimination. This process is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

Metabolic Transformation

The formation of UR-144 N-5-hydroxypentyl from UR-144 is a classic example of phase I metabolism, specifically aliphatic hydroxylation. This reaction introduces a polar hydroxyl group onto the terminal carbon of the N-pentyl side chain, increasing the water solubility of the compound and facilitating its subsequent conjugation (phase II metabolism) and excretion in urine.

Caption: Metabolic pathway of UR-144 to UR-144 N-5-hydroxypentyl.

Cannabinoid Receptor Interaction

UR-144 and its metabolites exert their effects through interaction with cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the peripheral nervous system and immune cells.[2]

Studies have shown that while the parent compound UR-144 is a potent CB2 receptor agonist, its metabolites, including the N-4-hydroxypentyl and N-5-hydroxypentyl forms, also exhibit significant activity at the CB2 receptor, and in some cases, are even more potent than the parent drug.[4]

Caption: Simplified cannabinoid receptor signaling pathway.

Experimental Protocol: Quantification of UR-144 N-5-hydroxypentyl in Human Urine by LC-MS/MS

The following protocol provides a robust and validated method for the sensitive and selective quantification of UR-144 N-5-hydroxypentyl in human urine samples. This methodology is critical for forensic toxicology, clinical monitoring, and research applications.

Principle

This method involves the enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte from the urine matrix. The extracted sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive identification and quantification.

Materials and Reagents

-

UR-144 N-5-hydroxypentyl certified reference material

-

UR-144 N-5-hydroxypentyl-d₅ internal standard

-

β-Glucuronidase from E. coli

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine (drug-free) for calibration standards and quality controls

Step-by-Step Methodology

4.3.1. Sample Preparation and Hydrolysis

The causal reasoning behind the hydrolysis step is that a significant portion of drug metabolites are excreted in urine as water-soluble glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase cleaves this conjugate, releasing the free metabolite for extraction and analysis, thereby providing a more accurate measure of total drug exposure.

-

To 400 µL of urine sample, add an appropriate amount of the internal standard solution (UR-144 N-5-hydroxypentyl-d₅).[5]

-

Add 600 µL of acetonitrile and 1 mL of ultrapure water.[5]

-

Vortex the mixture for 30 seconds.[5]

-

Add a solution of β-glucuronidase and incubate to facilitate the hydrolysis of any glucuronidated metabolites.

4.3.2. Solid-Phase Extraction (SPE)

SPE is employed to remove matrix interferences and concentrate the analyte of interest. The choice of an Oasis HLB cartridge is based on its hydrophilic-lipophilic balance, which provides excellent retention for a broad range of acidic, neutral, and basic compounds.

-

Precondition the SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water.[5]

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[5]

-

Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.[5]

-

Elute the analyte with 4 mL of methanol.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[5]

4.3.3. LC-MS/MS Analysis

Liquid chromatography separates the analyte from other components in the reconstituted sample based on its physicochemical properties. Tandem mass spectrometry provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.

-

Liquid Chromatography:

-

Column: A C18 or Phenyl-Hexyl column is suitable for the separation of synthetic cannabinoids and their metabolites.[6]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[6]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both the analyte and the internal standard.

-

Self-Validating System

To ensure the trustworthiness of the results, a comprehensive validation of the method should be performed. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations in sample preparation and instrument response.

Conclusion

UR-144 N-5-hydroxypentyl is a critical biomarker for determining exposure to the synthetic cannabinoid UR-144. A thorough understanding of its physicochemical properties, metabolic formation, and pharmacological activity is essential for researchers in the fields of drug development, forensic science, and clinical toxicology. The detailed analytical protocol provided herein offers a robust and reliable method for its quantification in urine, contributing to the accurate monitoring and assessment of UR-144 use and its associated health implications.

References

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.

- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods, 32(8), 589-601.

- Borg, D., Caligari, D., Cauchi, M., & Ciliberti, A. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 628-637.

-

Wikipedia. (n.d.). Synthetic drug. Retrieved from [Link]

-

Wikipedia. (n.d.). UR-144. Retrieved from [Link]

- Nguyen, H., Le, T., Nguyen, T., Tran, T., & Nguyen, T. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 243, 116039.

- Hays, H. L., & Huestis, M. A. (2015). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of analytical toxicology, 39(8), 620-629.

- Ibsen, M. S., Connor, M., & Glass, M. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and cannabinoid research, 2(1), 48-60.

-

Agilent Technologies. (2014). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]

- Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., Hladun, O., Martin, S., Poyatos, L., ... & Farré, M. (2021).

-

ResearchGate. (n.d.). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. Retrieved from [Link]

- Wang, Y., Zhang, Y., Wang, X., Wang, Y., & Zhang, C. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2636.

- Kulkarni, P. M., Korde, A., & Stahl, E. L. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 25(16), 8683.

- Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265-276.

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marshall.edu [marshall.edu]

- 5. mdpi.com [mdpi.com]

- 6. HPLC-MS Urinalysis: Synthetic Cannabinoid 5F-AKB-48 Metabolites [thermofisher.com]

UR-144 N-5-hydroxypentyl synthesis pathway

An In-Depth Technical Guide to the Synthesis of UR-144 N-5-hydroxypentyl Metabolite

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for UR-144 N-5-hydroxypentyl, a primary phase I metabolite of the synthetic cannabinoid UR-144. UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent agonist of the peripheral cannabinoid receptor CB2.[1] The synthesis of its hydroxylated metabolites is crucial for the development of analytical reference standards for forensic and toxicological analysis, as well as for further pharmacological and metabolic research. This document details a multi-step synthetic strategy, including retrosynthetic analysis, step-by-step experimental protocols, and the chemical reasoning behind the methodological choices.

Introduction and Retrosynthetic Analysis

UR-144 is a synthetic cannabinoid developed by Abbott Laboratories that exhibits high affinity for the CB2 receptor.[1] Upon human consumption, it undergoes extensive metabolism, primarily through hydroxylation of the N-pentyl chain. The N-5-hydroxypentyl metabolite is a significant urinary biomarker used to confirm UR-144 exposure. Access to a pure analytical standard of this metabolite is therefore essential for clinical and forensic laboratories.

The synthesis of UR-144 N-5-hydroxypentyl, or -methanone, can be logically approached through a convergent retrosynthetic strategy. The key bond disconnections are the N1-alkyl bond of the indole ring and the C3-acyl bond.

Retrosynthetic Pathway:

-

Final Product Deprotection: The target molecule, containing a primary alcohol, can be obtained by deprotecting a suitably protected precursor. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its stability under the basic conditions required for N-alkylation and its selective removal under mild conditions.

-

N-Alkylation (C-N Bond Disconnection): The protected precursor can be formed via the N-alkylation of the core intermediate, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, with a protected 5-halo-1-pentanol.

-

Friedel-Crafts Acylation (C-C Bond Disconnection): The indole core intermediate is accessible through a Friedel-Crafts acylation of indole with an activated form of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, namely the acyl chloride.

This analysis leads to three key starting materials: indole , 2,2,3,3-tetramethylcyclopropanecarboxylic acid , and 5-bromo-1-pentanol .

Synthesis Pathway Visualization

The forward synthesis is designed as a five-step process, commencing from commercially available precursors.

Diagram 1: Proposed synthesis pathway for UR-144 N-5-hydroxypentyl.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as oxalyl chloride, sodium hydride, and diethylaluminum chloride are highly reactive and hazardous; handle with extreme care.

Step 1: Protection of 5-Bromo-1-pentanol

-

Rationale: The acidic proton of the hydroxyl group is incompatible with the strong base (NaH) used in the subsequent N-alkylation step. Protection as a tert-butyldimethylsilyl (TBDMS) ether is ideal as it is stable to basic conditions and readily cleaved.[2][3]

-

Protocol:

-

To a solution of 5-bromo-1-pentanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-1-(tert-butyldimethylsilyloxy)pentane (Intermediate 1) as a colorless oil.

-

Step 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

-

Rationale: The acyl chloride is a highly reactive electrophile required for the Friedel-Crafts acylation of the electron-rich indole ring. Oxalyl chloride is an effective reagent for this conversion, producing only gaseous byproducts.[4]

-

Protocol:

-

Suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Add oxalyl chloride (1.5 eq) dropwise at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (Intermediate 2). This product is moisture-sensitive and should be used immediately in the next step.

-

Step 3: Friedel-Crafts Acylation of Indole

-

Rationale: Friedel-Crafts acylation introduces the tetramethylcyclopropyl ketone moiety at the C3 position of indole.[5] Using a mild Lewis acid like diethylaluminum chloride (Et₂AlCl) provides high regioselectivity for the C3 position and avoids the need for N-protection under these conditions.[6]

-

Protocol:

-

Dissolve indole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Add diethylaluminum chloride (1.2 eq, typically a 1.0 M solution in hexanes) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of freshly prepared 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (Intermediate 2, 1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to afford (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Intermediate 3) as a solid. This is a known precursor in the synthesis of UR-144.[7][8]

-

Step 4: N-Alkylation of the Indole Core

-

Rationale: The indole nitrogen is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the indolide anion. This anion then acts as a nucleophile, displacing the bromide from Intermediate 1 in an Sₙ2 reaction to form the C-N bond.[9]

-

Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of Intermediate 3 (1.0 eq) in DMF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of Intermediate 1 (1.2 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield methanone (Intermediate 4).

-

Step 5: Deprotection to Yield Final Product

-

Rationale: The TBDMS protecting group is selectively removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond drives this reaction to completion under mild conditions.[10]

-

Protocol:

-

Dissolve Intermediate 4 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (1.5 eq, typically a 1.0 M solution in THF) at room temperature.

-

Stir the reaction for 2-4 hours and monitor by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain pure UR-144 N-5-hydroxypentyl metabolite as a solid.

-

Data Summary

The following table provides key information for the materials involved in the synthesis.

| Compound Name | Intermediate No. | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical Form |

| 5-Bromo-1-(tert-butyldimethylsilyloxy)pentane | 1 | C₁₁H₂₅BrOSi | 281.31 | Colorless Oil |

| 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride | 2 | C₈H₁₃ClO | 160.64 | Liquid |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 3 | C₁₆H₁₉NO | 241.33 | Solid |

| Protected UR-144 N-5-hydroxypentyl | 4 | C₂₇H₄₃NO₂Si | 441.72 | Oil/Solid |

| UR-144 N-5-hydroxypentyl Metabolite | Final Product | C₂₁H₂₉NO₂ | 327.46 | Crystalline Solid |

Conclusion

The described synthetic pathway provides a logical and experimentally viable route to UR-144 N-5-hydroxypentyl. The strategy relies on well-established and high-yielding organic transformations, including alcohol protection, Friedel-Crafts acylation, and indole N-alkylation. Each step is designed with careful consideration of reagent compatibility and reaction conditions to ensure high purity and yield of the final product. This guide serves as a foundational reference for researchers requiring access to this critical metabolite for analytical, forensic, and pharmacological applications.

References

- Benchchem.

- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.

- Wikipedia. UR-144. Accessed January 2026.

- ResearchGate.

- Organic Chemistry Tutor. Alcohol Protecting Groups. Accessed January 2026.

- Master Organic Chemistry. Protecting Groups For Alcohols. Published June 17, 2015.

- University of Windsor. Alcohol Protecting Groups. Accessed January 2026.

- Oxford Learning Link. Appendix 6: Protecting groups. Accessed January 2026.

- Chemistry Steps. Protecting Groups For Alcohols. Accessed January 2026.

- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(5), 1849–1854.

- ECHEMI. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride Formula. Accessed January 2026.

- University of Michigan.

- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.

- Deredas, D., et al. (2018). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 23(9), 2349.

- World Health Organization. UR-144 Critical Review Report. (2017).

- Hopkins, B. A., & Wolfe, J. P. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.

- Google Patents.

- MedChemExpress. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Accessed January 2026.

- Gandeepan, P., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(59), 15858-15863.

- Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27367-27370.

- Google Patents. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Accessed January 2026.

- Wikipedia. Friedel–Crafts reaction. Accessed January 2026.

- Ghorbani-Vaghei, R., et al. (2022). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 27(19), 6296.

- PubMed. Cu(I)

- Wikipedia. Synthetic drug. Accessed January 2026.

- PubMed. Enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates catalyzed by N,N'-dioxide-scandium(III) complexes: asymmetric synthesis of beta-carbolines. Published 2009.

- Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Accessed January 2026.

- FABAD Journal of Pharmaceutical Sciences.

- ChemicalBook. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis. Accessed January 2026.

- DigitalCommons@URI. Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Accessed January 2026.

- ChemicalBook. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5. Accessed January 2026.

- Benchchem. Application Notes and Protocols for N-alkylation of 5-Bromoindole. Accessed January 2026.

- Trost, B. M., & Zhang, Y. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 134(19), 8229–8240.

- Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Accessed January 2026.

- Google Patents. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Accessed January 2026.

- MDPI.

- MDPI.

- Taylor & Francis Online. UR-144 – Knowledge and References. Accessed January 2026.

- PubMed Central.

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. learninglink.oup.com [learninglink.oup.com]

UR-144 N-5-hydroxypentyl in vitro metabolism

An In-Depth Technical Guide to the In Vitro Metabolism of UR-144

Abstract

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid receptor agonist. Understanding its metabolic fate is critical for forensic toxicology, clinical diagnostics, and comprehending its pharmacological and toxicological profile. This guide provides a detailed technical overview of the in vitro metabolism of UR-144, with a specific focus on its N-5-hydroxypentyl metabolite. We will explore the primary metabolic pathways, detail the experimental protocols for studying these transformations using human liver microsomes (HLMs), and describe the analytical techniques required for metabolite identification. This document is intended for researchers, analytical chemists, and drug development professionals engaged in the study of novel psychoactive substances.

Introduction to UR-144 and its Metabolic Significance

UR-144 is a synthetic cannabinoid (SC) characterized by its high affinity for the peripheral CB2 receptor.[1][2] Like many SCs, it is extensively and rapidly metabolized in the body, meaning the parent compound is often found in very low concentrations or is entirely absent in urine samples.[3][4][5] Consequently, identifying drug intake relies on the detection of its more abundant and persistent metabolites.[3][4]

The study of in vitro metabolism serves as a foundational step to predict in vivo metabolic pathways, identify suitable biomarkers for consumption, and understand potential drug-drug interactions.[6] Human liver microsomes (HLMs) are a well-established in vitro model for this purpose as they are an enriched source of the Cytochrome P450 (CYP450) enzymes responsible for the majority of Phase I drug metabolism.[6][7][8]

Primary Metabolic Pathways of UR-144

The metabolism of UR-144 is dominated by Phase I oxidative reactions catalyzed by the CYP450 enzyme system.[9][10] Studies have shown that CYP3A4 is the major enzyme responsible for UR-144 metabolism, with minor contributions from CYP1A2.[10][11] The primary metabolic transformations involve hydroxylation, oxidation, and dealkylation.[3][11][12]

The main metabolic attacks occur at two primary sites:

-

The N-pentyl chain: This aliphatic chain is susceptible to hydroxylation at various positions, followed by further oxidation to form ketone and carboxylic acid metabolites. The N-(5-hydroxypentyl) metabolite is a prominent product.[1][2]

-

The tetramethylcyclopropyl (TMCP) moiety: The methyl groups on this ring can also be hydroxylated.[11]

Subsequent reactions can include di- and tri-hydroxylation, as well as N-dealkylation.[3][11]

Experimental Design for In Vitro Metabolism Studies

A robust in vitro metabolism study requires careful selection of the biological system, precise execution of the incubation protocol, and inclusion of self-validating controls.

Rationale for Selecting Human Liver Microsomes (HLMs)

HLMs are the preferred system for initial Phase I metabolism studies for several reasons:

-

Enzyme Richness: They contain a high concentration of CYP450 and flavin monooxygenases (FMO) enzymes, which are the primary engines of oxidative metabolism.[8]

-

Cost-Effectiveness and Availability: Compared to more complex systems like hepatocytes, HLMs are readily available commercially and are more cost-effective for screening purposes.[6]

-

Standardization: The use of pooled HLMs from multiple donors averages out individual genetic variations in enzyme activity, providing a representation of the general population.[8]

Detailed Experimental Protocol: HLM Incubation

This protocol is designed to measure the depletion of the parent compound (UR-144) and the formation of its metabolites.

Materials:

-

UR-144

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold acetonitrile (ACN) for reaction termination

-

Incubator or shaking water bath set to 37°C

Step-by-Step Protocol:

-

Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM. A typical final protein concentration is between 0.5 to 1 mg/mL.[13]

-

Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the UR-144 substrate (typically from a concentrated stock in ACN or DMSO to achieve a final concentration of 1-10 µM). Gently mix and pre-incubate the tubes for 5 minutes at 37°C to bring the mixture to temperature.[8][13]

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential as it is the critical cofactor for CYP450 enzyme activity.[13]

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[13] Gentle agitation is recommended.

-

Terminate Reaction: At each time point, stop the reaction by adding an equal or greater volume of ice-cold acetonitrile.[13][14] This denatures the microsomal proteins and halts all enzymatic activity.

-

Sample Preparation for Analysis: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13][14]

-

Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a clean vial for LC-MS/MS analysis.

Self-Validating Controls:

-

Negative Control (No NADPH): An incubation mixture without the NADPH regenerating system. This confirms that any observed metabolism is enzyme- and cofactor-dependent.[8]

-

Negative Control (No HLM): An incubation mixture without microsomes. This control checks for any non-enzymatic degradation of UR-144 in the buffer system.[14]

-

Positive Control: Incubate a compound with a known, well-characterized metabolism (e.g., testosterone) under the same conditions to confirm the activity of the HLM batch. UR-144 itself can be used as a positive control in broader SC studies.[7][14]

Analytical Methodology for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of SCs and their metabolites due to its high sensitivity and selectivity.[3][4][15]

Sample Preparation

As described in the protocol, the primary sample preparation step for in vitro incubations is protein precipitation .[13][14] This method is efficient and effectively removes the bulk of the microsomal proteins that would otherwise interfere with the LC-MS/MS analysis. For more complex matrices or lower concentration samples, Solid-Phase Extraction (SPE) may be employed for further cleanup and concentration.[16][17]

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed to separate UR-144 from its various metabolites based on polarity.[16] Metabolites, such as the N-5-hydroxypentyl product, are more polar than the parent compound and will therefore have shorter retention times.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.[18] Analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification or full scan/product ion scan mode for metabolite discovery.

Data Presentation and Interpretation

The primary output of the experiment is the identification and relative abundance of metabolites over time. The N-5-hydroxypentyl metabolite is an expected and key product of Phase I metabolism.[1][2]

Table 1: Summary of Key UR-144 Metabolites and Analytical Signatures

| Compound/Metabolite | Molecular Formula | Mass Change from Parent | Expected Transformation | Example Precursor Ion (m/z) [M+H]⁺ |

| UR-144 (Parent) | C₂₁H₂₉NO | N/A | N/A | 312.2 |

| N-(5-hydroxypentyl) UR-144 | C₂₁H₂₉NO₂ | +16 | Monohydroxylation | 328.2 |

| UR-144 N-pentanoic acid | C₂₁H₂₇NO₃ | +30 | Carboxylation | 342.2 |

| TMCP-OH UR-144 | C₂₁H₂₉NO₂ | +16 | Monohydroxylation | 328.2 |

| Dihydroxylated UR-144 | C₂₁H₂₉NO₃ | +32 | Dihydroxylation | 344.2 |

Note: Exact m/z values may vary slightly based on instrumentation.

The identification of the N-5-hydroxypentyl metabolite is confirmed by observing a mass shift of +16 Da from the parent compound and by comparing its fragmentation pattern and retention time to a certified reference standard if available.[1][2] The presence of this metabolite is a strong indicator of UR-144 consumption.[19]

Conclusion

The in vitro metabolism of UR-144 is a predictable process primarily driven by CYP3A4, leading to a series of oxidized metabolites. The N-5-hydroxypentyl metabolite is a stable and readily detectable product, making it an excellent biomarker for forensic and clinical screening. The experimental workflow detailed in this guide, utilizing human liver microsomes and analysis by LC-MS/MS, provides a reliable and standardized method for studying the metabolism of UR-144 and other novel synthetic cannabinoids. These foundational in vitro studies are indispensable for developing robust analytical methods and interpreting toxicological findings.

References

-

Kacprzak, A., & Adamowicz, P. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 253-261. [Link]

-

Holm, N. B., Linnet, K., & Stentoft, C. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]

-

Holm, N. B., Linnet, K., & Stentoft, C. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis. [Link]

-

Kacprzak, A., & Adamowicz, P. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 253-261. [Link]

-

Adamowicz, P., & Kacprzak, A. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 107-113. [Link]

-

Adamowicz, P., & Kacprzak, A. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. ResearchGate. [Link]

-

Nieddu, M., Burrai, L., Trignano, C., & Boatto, G. (2014). Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-263. [Link]

-

Bäckberg, M., & Beck, O. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of AOAC International, 99(1), 164-175. [Link]

-

Bishop, C., & Stratton, J. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

-

Kacprzak, A., & Adamowicz, P. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]

-

Wagmann, L., Stiller, R., & Meyer, M. R. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics, 9(7), 170. [Link]

-

Cannaert, A., Sparkes, E., & Stove, C. P. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Drug Testing and Analysis, 9(3), 425-435. [Link]

-

Boyle, S. E. (2020). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. Boston University Theses & Dissertations. [Link]

-

Franz, F., Angerer, V., & Auwärter, V. (2022). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. International Journal of Legal Medicine, 136(1), 163-176. [Link]

-

Ibrahim, M., & Gamal, M. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

-

Gamage, S., & Tettey, J. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 251-259. [Link]

-

Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 73. [Link]

-

Ciolino, L. A. (2017). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

-

Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]

-

Castaneto, M. S., & Huestis, M. A. (2018). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Bioanalysis, 10(19), 1609-1623. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 7. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]

- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-EPMC3874406 - Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. - OmicsDI [omicsdi.org]

- 17. Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. marshall.edu [marshall.edu]

An In-Depth Technical Guide to the Pharmacodynamics of UR-144 N-5-hydroxypentyl

Abstract

This technical guide provides a comprehensive analysis of the pharmacodynamics of UR-144 N-5-hydroxypentyl, a principal phase I metabolite of the synthetic cannabinoid UR-144. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular signaling pathways, and physiological implications of this compound's activity at cannabinoid receptors. By synthesizing data from in vitro and in vivo studies, this guide offers a detailed understanding of the structure-activity relationships that differentiate the metabolite from its parent compound. Included are detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling cascades to facilitate a deeper understanding of the pharmacodynamic profile of UR-144 N-5-hydroxypentyl.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

The emergence of synthetic cannabinoids has presented a significant challenge to public health and a complex area of study for researchers. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, interact with the body's endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2). UR-144, a potent synthetic cannabinoid, preferentially binds to the peripheral CB2 receptor over the central CB1 receptor[1]. However, the metabolism of UR-144 in the body leads to the formation of various metabolites, including UR-144 N-5-hydroxypentyl, which may possess distinct pharmacodynamic properties. Understanding the activity of these metabolites is crucial for a complete assessment of the parent compound's effects and for the development of analytical methods for its detection.

This guide focuses specifically on the pharmacodynamics of UR-144 N-5-hydroxypentyl, providing a detailed exploration of its interaction with cannabinoid receptors and the subsequent cellular responses.

Molecular Interactions: Receptor Binding and Affinity

The initial and most fundamental aspect of a drug's pharmacodynamic profile is its ability to bind to its molecular target. For UR-144 N-5-hydroxypentyl, the primary targets are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

UR-144 N-5-hydroxypentyl is a known metabolite of UR-144, formed through hydroxylation of the N-pentyl chain[1]. This structural modification significantly alters the compound's binding affinity for the cannabinoid receptors compared to its parent compound.

While the parent compound, UR-144, exhibits a high affinity for the CB2 receptor (Ki = 1.8 nM) and a significantly lower affinity for the CB1 receptor (Ki = 150 nM), its N-5-hydroxypentyl metabolite also demonstrates a preference for the CB2 receptor, and is in fact more potent at this receptor than the parent compound[2][3][4].

Table 1: Comparative In Vitro Potency of UR-144 and its Metabolites

| Compound | Receptor | EC50 (ng/mL) |

| UR-144 | CB1 | 8.5[2][4] |

| CB2 | 3.6[2][4] | |

| UR-144 N-5-hydroxypentyl | CB1 | 273 [2] |

| CB2 | 0.62 [2] | |

| UR-144 N-4-hydroxypentyl | CB1 | 231[4] |

| CB2 | 2.4[4] | |

| UR-144 N-pentanoic acid | CB1 | No Activity |

| CB2 | 219[4] |

EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

The data clearly indicates that while hydroxylation at the 5-position of the pentyl chain dramatically decreases potency at the CB1 receptor, it significantly enhances potency at the CB2 receptor. This highlights the critical role of the N-alkyl substituent in determining receptor selectivity and affinity within this class of synthetic cannabinoids.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like UR-144 N-5-hydroxypentyl, a competitive radioligand binding assay is a standard and robust method.

Objective: To measure the ability of an unlabeled test compound (UR-144 N-5-hydroxypentyl) to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Unlabeled test compound (UR-144 N-5-hydroxypentyl).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Preparation: Pre-soak the glass fiber filters in a solution of 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: Add a known concentration of the radiolabeled ligand to the wells containing the cell membranes and binding buffer.

-

Non-specific Binding: Add an excess of an unlabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to the wells containing the cell membranes, radiolabeled ligand, and binding buffer.

-

Competitive Binding: Add varying concentrations of the test compound (UR-144 N-5-hydroxypentyl) to the wells containing the cell membranes, a fixed concentration of the radiolabeled ligand, and binding buffer.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cellular Signaling: Functional Activity and Downstream Pathways

Beyond binding to the receptor, the pharmacodynamic profile of a ligand is defined by its ability to elicit a cellular response. As a cannabinoid receptor agonist, UR-144 N-5-hydroxypentyl activates downstream signaling cascades.

G-Protein Dependent Signaling: cAMP Inhibition

CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o[5]. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The functional potency of UR-144 N-5-hydroxypentyl is determined by its ability to inhibit cAMP production. As indicated in Table 1, its high potency at the CB2 receptor (EC50 = 0.62 ng/mL) suggests it is a highly effective agonist at this receptor subtype[2].

Diagram 1: Cannabinoid Receptor-Mediated Inhibition of cAMP Production

Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.

Experimental Protocol: cAMP Functional Assay

A common method to assess the functional activity of cannabinoid receptor agonists is to measure their ability to inhibit forskolin-stimulated cAMP production.

Objective: To quantify the potency and efficacy of UR-144 N-5-hydroxypentyl in inhibiting cAMP accumulation in cells expressing CB1 or CB2 receptors.

Materials:

-

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-